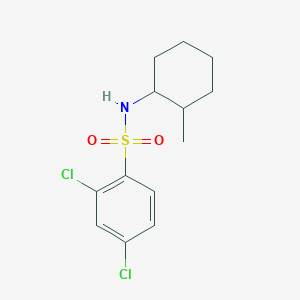

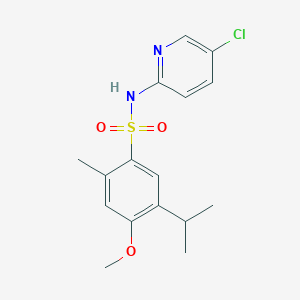

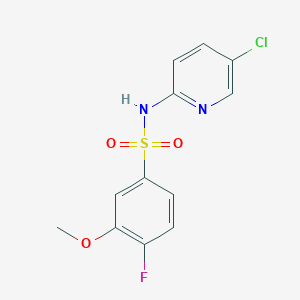

N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a complex organic molecule, likely used in the field of chemistry or pharmacology . It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using various organic chemistry techniques . For instance, a related compound, N-(Pyridin-2-yl)-Benzamides, was synthesized from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks .将来の方向性

作用機序

Target of Action

The primary target of N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide is Factor Xa , a crucial enzyme in the coagulation cascade . Factor Xa plays a significant role in blood clotting, where it catalyzes the conversion of prothrombin to thrombin .

Mode of Action

N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide acts as a direct, selective, and reversible inhibitor of Factor Xa . By inhibiting Factor Xa, it prevents the formation of the prothrombinase complex, thereby reducing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, preventing the formation of blood clots .

Biochemical Pathways

The compound’s action primarily affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, it disrupts this cascade, preventing the formation of thrombin, a key enzyme that converts fibrinogen to fibrin, the main component of blood clots .

Pharmacokinetics

N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide exhibits favorable pharmacokinetic properties. It has the longest half-life among the direct oral anticoagulants (DOACs), with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . It is mainly cleared via the hepatobiliary system , making it suitable for patients with severe renal insufficiency .

Result of Action

The inhibition of Factor Xa by N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide results in a reduction in thrombin generation . This leads to a decrease in the formation of fibrin, thereby preventing the formation of blood clots . This anticoagulant effect is beneficial in conditions where there is an increased risk of blood clot formation, such as venous thromboembolism .

Action Environment

The action of N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide can be influenced by various environmental factors. For instance, its bioavailability and efficacy can be affected by factors such as the patient’s renal function, as it is mainly cleared via the hepatobiliary system . Additionally, its stability and efficacy can be influenced by factors such as pH and temperature .

特性

IUPAC Name |

N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3S/c1-10(2)13-8-15(11(3)7-14(13)22-4)23(20,21)19-16-6-5-12(17)9-18-16/h5-10H,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWOACWRZDXKIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)C(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

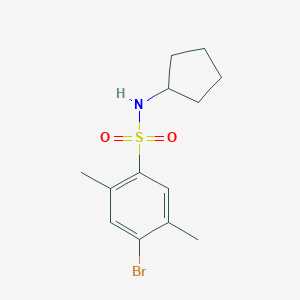

![Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B344694.png)

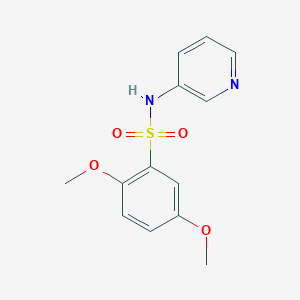

![{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(3-hydroxyphenyl)amine](/img/structure/B344714.png)

amine](/img/structure/B344716.png)

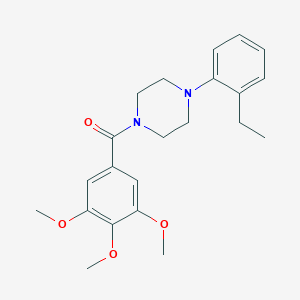

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344718.png)